2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenylacetamide
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Overview
Description
2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenylacetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound is characterized by the presence of a methoxymethyl group attached to the benzimidazole ring and a phenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenylacetamide typically involves multiple steps. One common method includes the initial formation of the benzimidazole ring, followed by the introduction of the methoxymethyl group. The final step involves the attachment of the phenylacetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The methoxymethyl and phenylacetamide groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Scientific Research Applications
2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(methoxymethyl)-1-methyl-1H-benzimidazole: A similar compound with a methyl group instead of the phenylacetamide moiety.
2-(methoxymethyl)-1H-benzimidazole: Lacks the phenylacetamide group but shares the methoxymethyl substitution.
Uniqueness
2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields of research.
Properties
IUPAC Name |
2-[2-(methoxymethyl)benzimidazol-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-22-12-16-19-14-9-5-6-10-15(14)20(16)11-17(21)18-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWFWJAQLKHRQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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